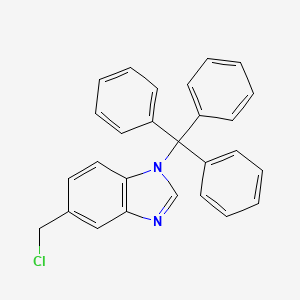
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloromethyl group and a triphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with chloromethylating agents in the presence of a base. The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Friedel-Crafts Reactions: The triphenylmethyl group can be involved in further Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-1-(triphenylmethyl)-1H-benzimidazole.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Triphenylmethyl)-1H-benzimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-1H-benzimidazole: Lacks the triphenylmethyl group, which may reduce its binding affinity for certain targets.
Uniqueness
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is unique due to the presence of both the chloromethyl and triphenylmethyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
168830-92-0 |
|---|---|
Formule moléculaire |
C27H21ClN2 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-tritylbenzimidazole |
InChI |
InChI=1S/C27H21ClN2/c28-19-21-16-17-26-25(18-21)29-20-30(26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,20H,19H2 |
Clé InChI |
KFYBNFKRHZJAGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4C=CC(=C5)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


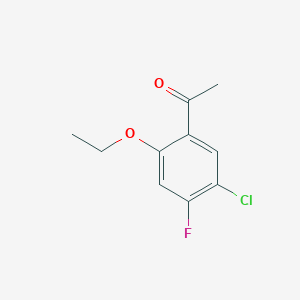
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)
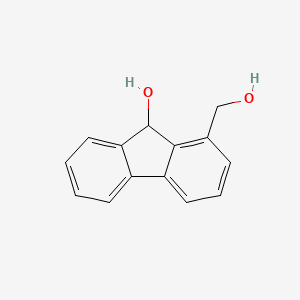
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

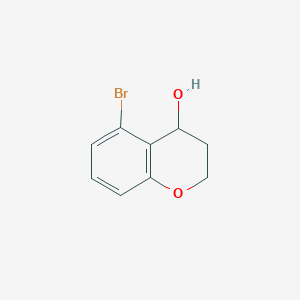
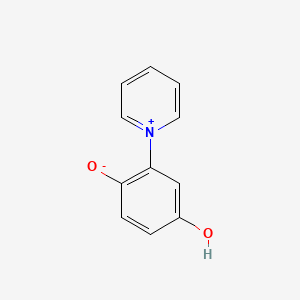
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
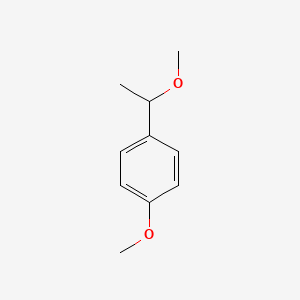


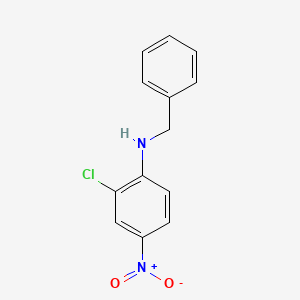

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
